molecular formula C19H25IO3 B034045 16alpha-Iodo-11beta-methoxy-17beta-estradiol CAS No. 104820-74-8

16alpha-Iodo-11beta-methoxy-17beta-estradiol

Cat. No.: B034045
CAS No.: 104820-74-8
M. Wt: 426.3 g/mol
InChI Key: ZKXIUQUNJAKYCW-LMDPIGAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Iodo-11-methoxyestradiol is a synthetic analog of estradiol, a potent estrogen hormone. This compound is characterized by the presence of an iodine atom at the 16th position and a methoxy group at the 11th position on the estradiol backbone. It has been studied for its potential use as a radiopharmaceutical for imaging estrogen-sensitive tissues due to its high affinity for estrogen receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Iodo-11-methoxyestradiol involves the halogen exchange reaction of 11-methoxy-16-bromo-17β-estradiol with sodium iodide. This reaction typically yields the desired product with a high efficiency of 65-80% within 3 hours . The reaction conditions include the use of a suitable solvent, such as acetone, and maintaining the reaction temperature at around 50°C.

Industrial Production Methods

While specific industrial production methods for 16-Iodo-11-methoxyestradiol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

16-Iodo-11-methoxyestradiol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 16th position can be replaced by other halogens or functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The methoxy group at the 11th position can be reduced to a hydroxyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium iodide, acetone, and a suitable base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 16-chloro-11-methoxyestradiol or 16-bromo-11-methoxyestradiol.

    Oxidation: Formation of 16-iodo-11-methoxy-estrone.

    Reduction: Formation of 16-iodo-11-hydroxyestradiol.

Scientific Research Applications

16-Iodo-11-methoxyestradiol has several scientific research applications:

Mechanism of Action

16-Iodo-11-methoxyestradiol exerts its effects by binding to estrogen receptors with high affinity, similar to estradiol. Upon binding, it forms a stable complex with the receptor, which then translocates to the nucleus and modulates the transcription of estrogen-responsive genes. This mechanism is crucial for its use in imaging estrogen-sensitive tissues, as the compound accumulates in tissues with high estrogen receptor expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-Iodo-11-methoxyestradiol is unique due to its dual modifications at the 16th and 11th positions, which enhance its binding affinity to estrogen receptors and its potential as a radiopharmaceutical for imaging estrogen-sensitive tissues. Its high specificity and stability make it a valuable tool in both research and clinical applications .

Properties

CAS No.

104820-74-8

Molecular Formula

C19H25IO3

Molecular Weight

426.3 g/mol

IUPAC Name

(8S,9S,11S,13S,14S,16R,17R)-16-(125I)iodanyl-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H25IO3/c1-19-9-16(23-2)17-12-6-4-11(21)7-10(12)3-5-13(17)14(19)8-15(20)18(19)22/h4,6-7,13-18,21-22H,3,5,8-9H2,1-2H3/t13-,14-,15+,16-,17+,18-,19-/m0/s1/i20-2

InChI Key

ZKXIUQUNJAKYCW-LMDPIGAJSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[125I])CCC4=C3C=CC(=C4)O)OC

SMILES

CC12CC(C3C(C1CC(C2O)I)CCC4=C3C=CC(=C4)O)OC

Canonical SMILES

CC12CC(C3C(C1CC(C2O)I)CCC4=C3C=CC(=C4)O)OC

Synonyms

16 alpha-iodo-11 beta-methoxy-17 beta-estradiol
16-iodo-11-methoxyestradiol
IMOE

Origin of Product

United States

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